molecular formula C15H16N4O2 B7731830 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B7731830
M. Wt: 284.31 g/mol
InChI Key: JZHLEVGEMOCQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a methoxyphenyl group attached to the triazole ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving enaminonitriles and benzohydrazides.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then fused to the triazole ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes. The use of microwave irradiation and eco-friendly methods, such as catalyst-free and additive-free reactions, are preferred to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, resulting in the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted triazolopyrimidines.

Scientific Research Applications

1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-13(10(2)20)14(19-15(18-9)16-8-17-19)11-4-6-12(21-3)7-5-11/h4-8,14H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHLEVGEMOCQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325630
Record name 1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329796-14-7
Record name 1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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